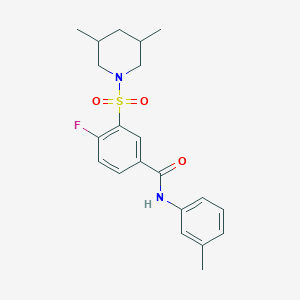![molecular formula C16H16N6O3 B2516159 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide CAS No. 1219844-79-7](/img/structure/B2516159.png)
3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide” is a type of benzotriazine derivative . Benzotriazine derivatives have been studied for their potential applications in various fields, including as modulators of GPR139 .
Synthesis Analysis
The synthesis of benzotriazine derivatives involves several steps. For instance, a series of 4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide hybrids was designed, synthesized, and screened as potential cholinesterase inhibitors . The synthesis was performed under mild conditions .Molecular Structure Analysis
The molecular structure of benzotriazine derivatives has been studied using various techniques. For example, molecular modeling and molecular dynamic studies were performed on a series of synthesized compounds .Chemical Reactions Analysis
Benzotriazine derivatives have been found to exhibit excellent inhibition against butyrylcholinesterase (BuChE) and moderate inhibitory activity toward acetylcholinesterase (AChE) . For example, one compound exhibited about 49-fold higher inhibitory activity than donepezil (a standard cholinesterase inhibitor) against BuChE .Physical And Chemical Properties Analysis
The physical and chemical properties of benzotriazine derivatives can vary. For instance, one derivative was found to be a yellow solid with a melting point of 170–172 °C .Applications De Recherche Scientifique
Acetylcholinesterase (AChE) Inhibitor
The compound has been synthesized and screened against acetylcholinesterase (AChE), a key enzyme involved in the transmission of nerve impulses. Most of the synthesized compounds showed good inhibitory activity against AChE .
Butyrylcholinesterase (BuChE) Inhibitor
The compound has also been tested against butyrylcholinesterase (BuChE), another enzyme that plays a role in nerve impulse transmission. While the compound displayed low anti-BuChE activity, it was found to exhibit BuChE inhibitory activity more than donepezil .
Anti-Alzheimer Agents
The compound has been evaluated as a potential anti-Alzheimer agent. It was found to have significant neuroprotective activity against H2O2-induced PC12 oxidative stress .
4. Design and Synthesis of Novel Derivatives The compound serves as a base for the design and synthesis of novel 4-oxobenzo[d]1,2,3-triazin derivatives bearing pyridinium moiety .
Molecular Modeling and Dynamics Study
The compound has been used in molecular modeling and dynamics studies to understand its interaction with the active sites of AChE and BuChE .
Development of New Cholinesterase Inhibitors
The compound is being used in the development of new cholinesterase inhibitors, which could have potential applications in the treatment of diseases like Alzheimer’s .
Mécanisme D'action
The mechanism of action of benzotriazine derivatives involves inhibition of cholinesterase. This compound inhibited BuChE via a mixed-type inhibition mode . This finding demonstrated that the compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Propriétés
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c23-14(17-9-11-21-15(24)6-3-8-18-21)7-10-22-16(25)12-4-1-2-5-13(12)19-20-22/h1-6,8H,7,9-11H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUHZFZHHMDRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B2516081.png)

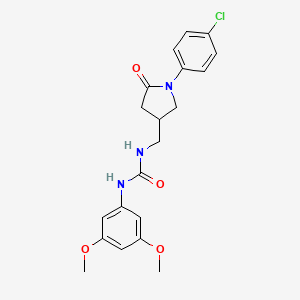
![2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B2516085.png)
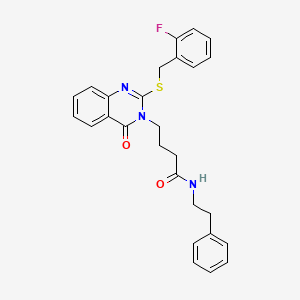
![1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2516087.png)
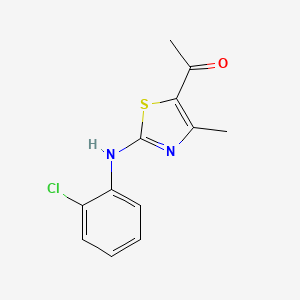
![3-[[1-(5-Methylthiophen-2-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2516090.png)
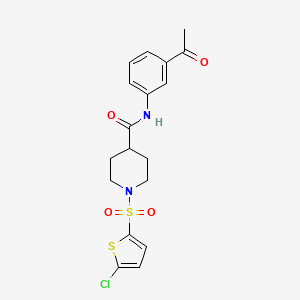
![N-(4-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2516094.png)
